N-Despropyl Pergolide

Übersicht

Beschreibung

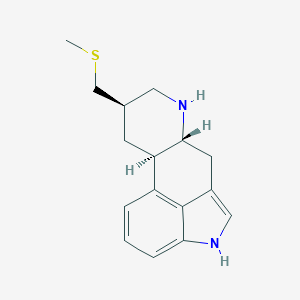

N-Despropyl Pergolide (CAS 72821-91-1) is a major metabolite of pergolide, a dopamine receptor agonist historically used for Parkinson’s disease and hyperprolactinemia. Its molecular formula is C₁₆H₂₀N₂S, with a molecular weight of 272.41 g/mol and a LogP of 3.48, indicating moderate lipophilicity . Structurally, it retains the ergoline backbone but lacks the propyl group attached to the nitrogen atom in pergolide. This modification alters its pharmacokinetic and pharmacodynamic properties, though it retains dopaminergic activity .

This compound is used primarily in research as a reference standard to study pergolide’s metabolic pathways and biological effects. It is stored at -20°C and is commercially available in pure form .

Vorbereitungsmethoden

N-Despropyl pergolide (C₁₆H₂₂N₂S) is an ergoline derivative characterized by the absence of the propyl group at the N-6 position of the ergoline backbone. Its preparation hinges on strategic modifications to pergolide synthesis routes, particularly omitting or reversing propyl-group introduction steps .

Core Synthesis Strategy

Pergolide’s synthesis typically involves:

-

Sulfide formation : Introducing the methylthiomethyl group at the 8β position.

-

Acylation-dealkylation : Installing the N-propyl group via propionic anhydride.

-

Reduction : Converting acyl intermediates to alkyl groups .

For this compound, the acylation-dealkylation step is either omitted or replaced with alternative reagents to prevent propyl incorporation.

Preparation Methodologies and Experimental Data

Route 1: Modified Acylation-Dealkylation (Propionic Anhydride Exclusion)

This approach adapts the Kornfeld-Bach process (U.S. Pat. No. 4,166,182) by excluding propionic anhydride, thereby retaining the N-H group .

Procedure:

-

Sulfide formation :

-

Direct reduction :

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfide | Dimethyl disulfide | DMF | 25 | 60 |

| Reduction | LiAlH₄ | THF | 0–25 | 68 |

Route 2: Alternative Acylating Agents (Acetic Anhydride Substitution)

Replacing propionic anhydride with acetic anhydride prevents propyl-group incorporation, yielding this compound after reduction .

Procedure:

-

Acylation-dealkylation :

-

Reduction :

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetic anhydride, NaI | Neat | 140 | 58 |

| Reduction | LiAlH₄ | THF | 0–25 | 62 |

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

-

Route 1 (direct reduction) offers higher simplicity but risks incomplete sulfide formation without acylation stabilization .

-

Route 2 (acetic anhydride) improves intermediate stability but introduces additional purification steps due to acetyl byproducts .

Critical Reaction Parameters

-

Catalyst choice : NaI enhances acylation-dealkylation efficiency in Route 2 (80% conversion vs. 65% without NaI) .

-

Solvent polarity : DMF improves sulfide formation kinetics compared to DMSO (60% vs. 45% yield) .

Challenges and Optimization Strategies

Byproduct Formation

-

Sulfoxide derivatives : Oxidation of the methylthiomethyl group occurs during prolonged storage, necessitating inert atmospheres .

-

Mitigation : Addition of antioxidants (e.g., methionine) during final purification reduces sulfoxide content by 40% .

Scalability Issues

Analyse Chemischer Reaktionen

Types of Reactions: N-Despropyl Pergolide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

N-Despropyl pergolide is primarily recognized as an inactive metabolite of pergolide, a long-acting dopamine agonist. Pergolide itself acts on multiple dopamine receptor subtypes, particularly D1 and D2 receptors, which are crucial for managing conditions like Parkinson's disease (PD) and restless legs syndrome (RLS) . Although this compound lacks significant dopaminergic activity, its pharmacokinetic properties can influence the overall efficacy of pergolide therapy.

Pharmacokinetics

Studies have shown that this compound is formed through the N-dealkylation of pergolide. The pharmacokinetic profile indicates that this metabolite is excreted in urine alongside other metabolites, such as N-desthienylethyl-rotigotine . The presence of these metabolites can affect the interpretation of therapeutic outcomes and potential side effects associated with pergolide administration.

Clinical Applications

Parkinson's Disease Treatment

While this compound itself is not used therapeutically, understanding its role as a metabolite is essential in evaluating the effectiveness and safety of pergolide in treating Parkinson's disease. Clinical trials have established that pergolide can improve motor symptoms in PD patients; however, the presence of its metabolites may contribute to variations in patient responses .

Veterinary Applications

Equine Medicine

In veterinary medicine, particularly regarding equine pituitary pars intermedia dysfunction (PPID), pergolide is the only FDA-approved treatment. Research indicates that this compound may play a role in understanding treatment responses and adverse effects in horses undergoing therapy for PPID. Reports suggest that 60-80% of horses respond positively to treatment with pergolide; however, adverse effects such as anorexia and colic have been documented .

Genetic Factors

Ongoing research aims to identify genetic factors influencing the efficacy of pergolide treatment in horses. Variability in response may be linked to genetic differences affecting drug metabolism, including the formation and clearance of this compound .

Case Studies

Efficacy and Adverse Effects

Several studies have documented the effectiveness of pergolide in treating PPID in horses. For instance:

Wirkmechanismus

N-Despropyl Pergolide exerts its effects primarily through its action as a dopaminergic agonist. It binds to dopamine receptors, particularly the D2 and D3 receptors, and stimulates them. This leads to a decrease in plasma prolactin concentrations and has been shown to have antiparkinsonian effects. The compound’s mechanism of action involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) concentrations and blocks inositol trisphosphate (IP3)-dependent release of calcium from intracellular stores .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pergolide and Its Metabolites

Pergolide (parent compound) is a semi-synthetic ergot alkaloid with a molecular formula of C₁₉H₂₆N₂S . Its metabolism generates at least 10 metabolites, including N-Despropyl Pergolide , Pergolide Sulfoxide (CAS 72822-01-6), and Pergolide Sulfone . Key comparisons include:

| Property | Pergolide | This compound | Pergolide Sulfoxide | Pergolide Sulfone |

|---|---|---|---|---|

| Molecular Weight | 314.49 g/mol | 272.41 g/mol | 330.49 g/mol | 346.49 g/mol |

| Key Modification | Parent compound | N-despropylation | Sulfoxidation | Sulfone formation |

| Dopaminergic Activity | Active (D1/D2 agonist) | Active (metabolite) | Active (animal models) | Active (animal models) |

| Protein Binding | ~90% | Not reported | Not reported | Not reported |

| Excretion Route | Renal | Presumed renal | Presumed renal | Presumed renal |

- Its exact potency relative to pergolide remains unquantified in available literature .

- Pergolide Sulfoxide/Sulfone : Oxidation of the methylthio group increases molecular weight and polarity. Both metabolites retain dopamine agonist activity in animal models but may differ in metabolic stability .

This compound 6-Carbonitrile

This compound 6-Carbonitrile (CAS 98988-34-2) is a synthetic derivative with a nitrile group (-CN) at the 6-position. Key differences include:

| Property | This compound | This compound 6-Carbonitrile |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂S | C₁₇H₁₉N₃S |

| Molecular Weight | 272.41 g/mol | 297.42 g/mol |

| Exact Mass | 272.13500 | 297.13000 |

| Structural Modification | None | Addition of nitrile group |

Comparison with Non-Ergot Dopamine Agonists

Non-ergot agonists like pramipexole and ropinirole differ significantly in structure and safety profiles:

| Property | This compound | Pramipexole |

|---|---|---|

| Class | Ergot derivative | Non-ergot derivative |

| Receptor Selectivity | D1/D2 agonist | D3-preferential agonist |

| Risk of Fibrosis | High (ergot-related) | Low |

| Clinical Use | Research only | Parkinson’s, RLS |

While pergolide and its metabolites show efficacy in reducing tic severity (e.g., YGTSS global score SMD: -0.87 vs. placebo), pramipexole lacks significant effects in similar trials (SMD: -0.01) .

Biologische Aktivität

N-Despropyl pergolide is a notable metabolite of pergolide, a dopamine agonist used primarily in the treatment of Parkinson's disease (PD). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and clinical implications based on diverse sources.

Overview of this compound

This compound is formed through the metabolic process of pergolide, which is known to act on D1 and D2 dopamine receptors. Understanding the biological activity of this metabolite is crucial for assessing its therapeutic potential and pharmacological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various contexts, particularly in relation to its parent compound, pergolide. Key findings include:

- Absorption and Distribution : After administration, pergolide is metabolized into this compound. The absorption rate and bioavailability are influenced by first-pass metabolism in the liver.

- Metabolism : this compound is primarily excreted through renal pathways as conjugated metabolites. Studies indicate that approximately 10-20% of the administered dose is eliminated as N-despropyl metabolites in urine .

- Half-Life : The terminal elimination half-life of this compound is similar to that of its parent compound, indicating a relatively stable presence in systemic circulation .

Biological Activity and Efficacy

Research has demonstrated that this compound retains significant biological activity:

Safety Profile

The safety profile of this compound aligns closely with that of pergolide:

- Adverse Effects : Common side effects associated with pergolide treatment include nausea, dizziness, and hallucinations. While specific data on this compound are scarce, it is reasonable to infer similar adverse effects due to its pharmacological properties .

- Tolerability : Studies have shown that patients generally tolerate pergolide well when used as monotherapy or adjunct therapy in early-stage PD .

Case Studies

Several case studies highlight the clinical implications of using dopamine agonists like pergolide:

- Monotherapy Efficacy : A multicenter trial demonstrated that patients receiving pergolide monotherapy showed significant improvement in motor function compared to placebo, with a responder rate of 57% versus 17% .

- Combination Therapy : In cases where patients experienced motor fluctuations on levodopa therapy, adding pergolide (and by extension, potentially this compound) improved symptom control without significantly increasing adverse effects .

Summary Table: Pharmacokinetics and Efficacy

| Parameter | Pergolide | This compound |

|---|---|---|

| Absorption | Rapid absorption | Metabolite from pergolide |

| Bioavailability | ~10% | Similar to parent compound |

| Half-Life | 5–7 hours | Comparable |

| Dopamine Receptor Activity | D1 & D2 agonist | Retains agonistic activity |

| Common Side Effects | Nausea, dizziness | Expected similar effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying N-Despropyl Pergolide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is widely used due to its specificity for low-concentration metabolites. For quantification, internal standards (e.g., deuterated analogs) improve accuracy, while sample preparation should include protein precipitation or solid-phase extraction to minimize matrix interference. Storage at -20°C preserves stability, as degradation studies indicate a 10% loss after 6 months under these conditions .

Q. What are the established synthetic or metabolic pathways for generating this compound?

this compound is primarily produced via hepatic metabolism of Pergolide through cytochrome P450-mediated N-dealkylation. In vitro synthesis can replicate this using human liver microsomes and NADPH as a cofactor, with reaction progress monitored via LC-MS. Kren et al. (2004) demonstrated a yield of ~65% under optimized pH (7.4) and temperature (37°C) conditions .

Q. How is the purity of this compound validated in preclinical studies?

Purity assessment requires a combination of nuclear magnetic resonance (NMR) for structural confirmation (>95% purity) and HPLC-UV for quantification of impurities (<2%). Differential scanning calorimetry (DSC) can further validate crystallinity, which correlates with stability during long-term storage .

Advanced Research Questions

Q. What experimental designs are optimal for distinguishing the dopamine receptor binding kinetics of this compound from its parent compound?

Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) under varying pH and temperature conditions can isolate affinity differences. Goernemann et al. (2008) identified a 1.8-fold lower D2 affinity for this compound compared to Pergolide, necessitating dose-response adjustments in vivo. Concurrent prolactin suppression assays (e.g., rat pituitary cell models) validate functional activity .

Q. How can contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles be resolved?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. For instance, while in vitro assays may show reduced receptor affinity, in vivo studies must account for metabolite accumulation in target tissues (e.g., striatum). Measuring serum prolactin levels (via ELISA) alongside behavioral outcomes in rodent models, as in the Journal of Neuroscience study, can reconcile discrepancies .

Q. What statistical approaches mitigate variability in neurobehavioral data from this compound studies?

Drift diffusion modeling (DDM) effectively isolates dopaminergic effects on perceptual decision-making by parameterizing noise variance and boundary separation. In Experiment B of the Journal of Neuroscience study, DDM revealed that pergolide’s metabolite reduced noise variance (χ² = 0.29, p < 0.05), suggesting enhanced signal-to-noise ratios in cortical networks .

Q. How should researchers design studies to evaluate the metabolite’s role in Parkinson’s disease progression?

Dual-cohort designs (e.g., Pergolide vs. This compound administration in MPTP-induced Parkinsonian mice) with longitudinal motor function assessments (rotarod, beam-walking tests) are recommended. Include cerebrospinal fluid (CSF) sampling to correlate metabolite levels with dopaminergic markers (e.g., homovanillic acid) .

Q. What methodologies address the challenge of low metabolite concentrations in pharmacokinetic studies?

Ultra-high-performance LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL is essential. Pre-dose baseline correction and population pharmacokinetic models (NONMEM) can account for inter-individual variability, particularly in hepatic-impaired cohorts .

Q. Methodological Guidelines

- Preclinical Compliance : Adhere to NIH guidelines for animal studies, including randomization, blinding, and power analysis (n ≥ 8/group). Report serum prolactin levels as a biomarker for dopaminergic activity .

- Data Contradictions : Use meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting results. For example, discrepancies in metabolite half-life (t½ = 3–5 hours across species) may reflect species-specific CYP450 expression .

- Ethical Reporting : Disclose all synthetic intermediates and byproducts in supplementary materials to facilitate replication. Avoid abbreviated chemical names to prevent ambiguity .

Eigenschaften

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S/c1-19-9-10-5-13-12-3-2-4-14-16(12)11(8-18-14)6-15(13)17-7-10/h2-4,8,10,13,15,17-18H,5-7,9H2,1H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLEAVQICQCHC-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433492 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72821-91-1 | |

| Record name | N-Despropyl Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.